molecular formula C21H29N5O3 B2682353 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1021074-95-2

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2682353
CAS No.: 1021074-95-2
M. Wt: 399.495
InChI Key: TYFVEZAHIFZUPQ-UHFFFAOYSA-N
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Description

4-(6-Isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core, a structure frequently identified in pharmacologically active compounds. Its molecular architecture is recognized for its significant research value in medicinal chemistry, particularly in the discovery and development of protein kinase inhibitors . Piperazine-containing molecules are a prevalent scaffold in FDA-approved drugs and bioactive compounds, often utilized to optimize the physicochemical properties of a lead molecule or to serve as a conformational scaffold for positioning key pharmacophoric groups during target engagement . The specific substitution pattern on the pyrimidine and phenyl rings of this reagent makes it a valuable intermediate for constructing more complex molecules targeting signaling pathways in oncology research. Piperazine derivatives have demonstrated potent activity in preclinical assays against various cancer cell lines, with certain analogues functioning through the induction of both intrinsic and extrinsic pathways of apoptosis . This product is intended for chemical and biological research applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-14(2)29-20-13-19(22-16(4)23-20)25-8-10-26(11-9-25)21(27)24-17-12-15(3)6-7-18(17)28-5/h6-7,12-14H,8-11H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFVEZAHIFZUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-methylpyrimidine, the isopropoxy group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base like potassium carbonate.

    Piperazine Ring Formation: The piperazine ring can be synthesized separately through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The pyrimidine derivative is then coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Functionalization: The methoxy-methylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. The presence of the pyrimidine and piperazine moieties suggests that it may exhibit biological activity relevant to multiple targets.

Antitumor Activity

Research has indicated that derivatives of compounds with similar structures can exhibit significant antitumor properties. For instance, studies involving pyrazole amide derivatives have shown promising results against various cancer cell lines, suggesting that the compound could be a candidate for further development in oncology .

Antiviral Properties

Compounds containing pyrimidine rings have been explored for their antiviral activities. Specifically, certain derivatives have demonstrated effectiveness against viral replication in cellular models. This suggests that 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide may also possess similar antiviral potential, warranting further investigation .

Pharmacological Applications

The pharmacological profile of this compound is of great interest due to its potential interactions with various biological pathways.

G Protein-Coupled Receptor Modulation

Research has highlighted the role of nitrogen-containing heterocycles in modulating G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Compounds like this compound could act as ligands for GPCRs, influencing signaling pathways related to neurotransmission and hormonal regulation .

Anti-inflammatory Effects

Similar compounds have been documented to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory pathways effectively.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds:

StudyFindings
Liu et al. (2018)Demonstrated that pyrazole derivatives showed significant antitumor activity against breast cancer cell lines when combined with chemotherapeutic agents like doxorubicin .
Narlawar et al. (2020)Investigated the effects of pyrazole derivatives on cellular apoptosis and cytotoxicity, suggesting a synergistic effect with standard cancer treatments .
MDPI (2024)Highlighted the antiviral potential of nitrogen heterocycles, indicating a promising avenue for developing new antiviral agents from compounds like this compound .

Mechanism of Action

The mechanism by which 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Structural Differences :
    • Pyridine vs. pyrimidine core.
    • Carbothioamide (-NHCOS-) vs. carboxamide (-NHCO-).
    • Substituents: Chloro and trifluoromethyl (electron-withdrawing) vs. isopropoxy and methyl (electron-neutral/donating).
  • Functional Implications :
    • ML267 inhibits bacterial phosphopantetheinyl transferase (PPTase), critical for secondary metabolism. The thioamide group may enhance metal coordination or hydrophobic interactions with the enzyme .
    • The target compound’s carboxamide and pyrimidine core could favor different binding modes or targets (e.g., kinases or GPCRs).

N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide

  • Structural Differences :
    • Pyrazine vs. pyrimidine core.
    • Piperidine vs. piperazine linker.
    • Substituents: Piperidinyl vs. methoxy/methylphenyl.
  • Piperidine’s reduced conformational flexibility compared to piperazine may limit binding to certain targets . The isopropoxy group is retained in both compounds, suggesting a role in hydrophobic pocket interactions.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structural Differences :
    • Chlorophenyl (electron-withdrawing) vs. methoxy/methylphenyl (electron-donating).
    • Ethyl substituent on piperazine vs. unsubstituted piperazine.
  • Ethyl substitution on piperazine may alter metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Implications Reference
4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide Pyrimidine + piperazine 6-isopropoxy, 2-methyl (pyrimidine); 2-methoxy, 5-methyl (phenyl) Hypothesized kinase/GPCR modulation
ML267 Pyridine + piperazine 3-chloro, 5-trifluoromethyl (pyridine); carbothioamide Bacterial PPTase inhibitor
N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Pyrazine + piperidine Piperidinyl, isopropoxy (phenyl) Chemokine modulation (anti-inflammatory)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-ethyl (piperazine); 4-chloro (phenyl) Intermediate in organic synthesis

Research Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance target affinity in enzymatic inhibition but may reduce metabolic stability .
    • Bulkier groups (e.g., isopropoxy) improve hydrophobic interactions but could limit blood-brain barrier penetration.
  • Piperazine vs. Piperidine :
    • Piperazine’s additional nitrogen atom enables stronger hydrogen bonding, critical for receptor-ligand interactions .

Biological Activity

The compound 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a piperazine derivative that has attracted significant attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N5O3C_{21}H_{29}N_{5}O_{3} with a molecular weight of approximately 399.5 g/mol. The structure features a piperazine ring substituted with an isopropoxy group on the pyrimidine moiety and a methoxy group on the phenyl ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC21H29N5O3C_{21}H_{29}N_{5}O_{3}
Molecular Weight399.5 g/mol
CAS Number1021074-95-2

Anticancer Properties

Research has indicated that piperazine derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. For instance, studies have shown that similar piperazine derivatives can inhibit growth in breast cancer cells through apoptosis induction and modulation of key signaling pathways.

Case Study:
A study investigating the effects of related piperazine compounds found that they induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways, suggesting that the compound may have similar effects .

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. The presence of the pyrimidine ring in this compound may enhance its interaction with microbial targets, potentially leading to bactericidal or bacteriostatic effects.

Research Findings:
In a comparative study, various piperazine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity, which suggests that this compound might also exhibit similar properties .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may inhibit kinases or other enzymes that play critical roles in tumor progression and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or substituents on the pyrimidine can significantly alter biological activity. For instance, variations in the alkyl chain length or functional groups can enhance or diminish anticancer potency.

Comparative Analysis

To further elucidate the potential of this compound, comparisons with other similar piperazine derivatives are valuable:

Compound NameBiological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamideAnticancer, Antimicrobial
N-(2-methoxy-5-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazineAntidepressant, Anti-inflammatory

Q & A

What synthetic methodologies are commonly employed for the preparation of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide?

Level : Basic
Answer :
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by coupling with a piperazine-carboxamide moiety. Key steps include:

  • Nucleophilic substitution : Introduction of isopropoxy and methyl groups on the pyrimidine ring under basic conditions (e.g., K2_2CO3_3) .
  • Coupling reactions : Amide bond formation between the pyrimidine intermediate and the substituted phenylpiperazine using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) to achieve >98% purity .
    Example yields range from 58–65% for analogous compounds, with reflux in acetonitrile or DMF as common solvents .

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Level : Basic
Answer :

  • 1^1H and 13^{13}C NMR : Assign peaks to confirm substituent positions (e.g., pyrimidine protons at δ 8.80 ppm, piperazine methyl groups at δ 3.20–3.96 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS: calculated vs. observed [M+H]+^+ with <1 ppm error) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1622–1633 cm1^{-1}, NH stretches at 3246–3293 cm1^{-1}) .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

Level : Advanced
Answer :

  • Analog synthesis : Modify substituents (e.g., isopropoxy → ethoxy, phenyl → fluorophenyl) to test electronic and steric effects on target binding .
  • Biological assays : Screen analogs in enzyme inhibition or cell-based assays (e.g., IC50_{50} determination for kinase targets) .
  • Statistical modeling : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
    For example, replacing a methoxy group with a nitro group in analogous compounds increased potency by 3-fold, highlighting the role of electron-withdrawing groups .

What computational approaches are utilized to predict the binding mode of this compound with potential therapeutic targets?

Level : Advanced
Answer :

  • Molecular docking : Use software like AutoDock Vina or Glide to model interactions with active sites (e.g., hydrogen bonding with kinase hinge regions) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Free-energy calculations : Calculate binding affinities (MM-PBSA/GBSA) to prioritize analogs .
    For piperazine derivatives, docking studies revealed critical π-π stacking between the pyrimidine ring and tyrosine residues in the target protein .

How should researchers address contradictory data observed in enzyme inhibition assays involving this compound?

Level : Advanced
Answer :

  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Batch analysis : Check compound purity (HPLC) and stability (LC-MS) to rule out degradation .
    For instance, a 5% impurity in a related compound led to a false-positive inhibition signal, resolved by repurification .

What strategies optimize the pharmacokinetic (PK) properties of this compound through structural modifications?

Level : Advanced
Answer :

  • LogP adjustment : Introduce polar groups (e.g., morpholine, hydroxyethyl) to reduce hydrophobicity and improve solubility .
  • Metabolic stability : Replace labile esters with amides or ethers to resist CYP450 oxidation .
  • Prodrug design : Mask carboxylic acids as tert-butyl esters (e.g., tert-butyl piperazine carboxylates) for enhanced bioavailability .
    In analogues, substituting a methyl group with a hydroxyethyl moiety increased aqueous solubility by 10-fold without compromising activity .

How are analytical methods validated for quantifying this compound in biological matrices?

Level : Advanced
Answer :

  • LC-MS/MS : Develop a validated method with LLOQ (lower limit of quantification) ≤1 ng/mL using MRM (multiple reaction monitoring) .
  • Calibration curves : Linear range (1–1000 ng/mL) with R2^2 >0.99 .
  • Stability tests : Assess freeze-thaw cycles, room-temperature storage, and matrix effects (plasma vs. buffer) .
    For example, a related piperazine-carboxamide showed 95% recovery from rat plasma after protein precipitation with acetonitrile .

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